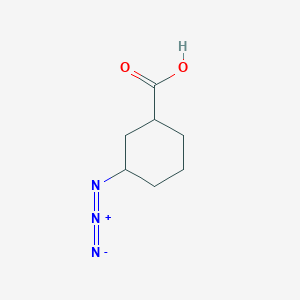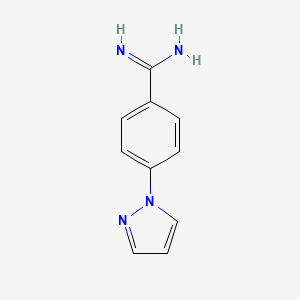
4-(1h-Pyrazol-1-yl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1h-Pyrazol-1-yl)benzimidamide is a heterocyclic compound that features both a pyrazole and a benzimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1h-Pyrazol-1-yl)benzimidamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method provides good yields and is relatively straightforward.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(1h-Pyrazol-1-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
4-(1h-Pyrazol-1-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their cytotoxicity and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1h-Pyrazol-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, its antileishmanial activity is believed to be due to its ability to interfere with the metabolic pathways of the parasite . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the parasite’s ability to replicate and survive.
Comparación Con Compuestos Similares
4-(1h-Pyrazol-1-yl)benzimidamide can be compared with other similar compounds, such as:
4-(1h-Pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole moiety but has a sulfonamide group instead of a benzimidamide group.
1-aryl-1h-pyrazole-4-carboximidamides: These compounds have a similar pyrazole structure but differ in the functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-pyrazol-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)8-2-4-9(5-3-8)14-7-1-6-13-14/h1-7H,(H3,11,12) |
Clave InChI |
HAYMTQPSGJLYCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




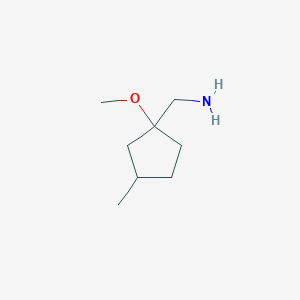
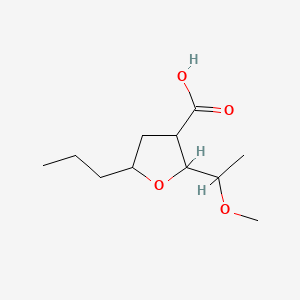
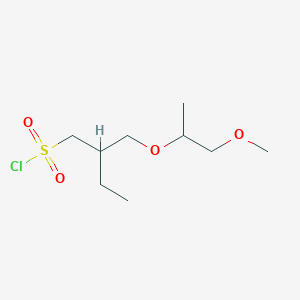
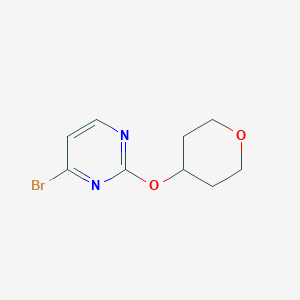
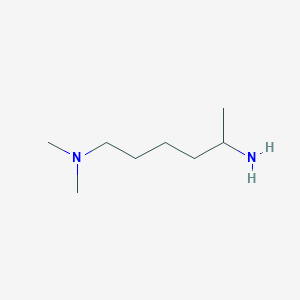
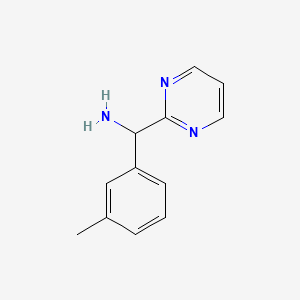
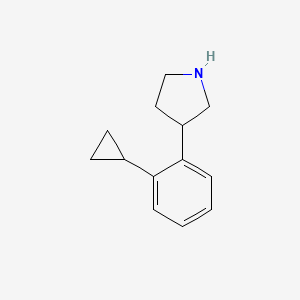

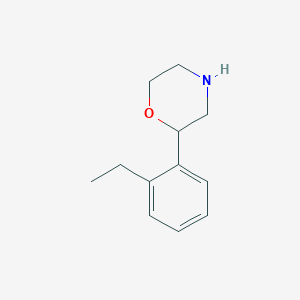
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
